Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a dimethylpropanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate typically involves the reaction of benzyl chloride with 2-methoxyphenylamine in the presence of a base, followed by the addition of 2,2-dimethylpropanimidate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzyl amines.
Scientific Research Applications
Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The methoxyphenyl group plays a crucial role in binding to the active sites of enzymes, while the benzyl and dimethylpropanimidate moieties contribute to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1E)-N-(2-hydroxyphenyl)-2,2-dimethylpropanimidate
- Benzyl (1E)-N-(2-chlorophenyl)-2,2-dimethylpropanimidate
- Benzyl (1E)-N-(2-nitrophenyl)-2,2-dimethylpropanimidate
Uniqueness
Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
IUPAC Name |
benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)18(22-14-15-10-6-5-7-11-15)20-16-12-8-9-13-17(16)21-4/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOXFLUSTTUWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NC1=CC=CC=C1OC)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.